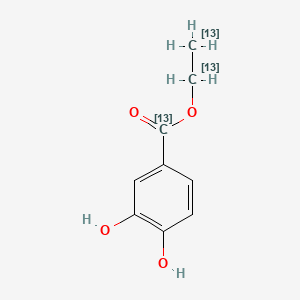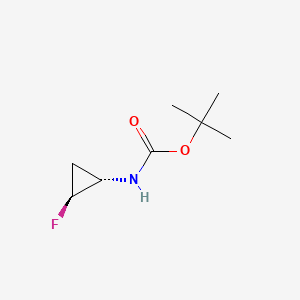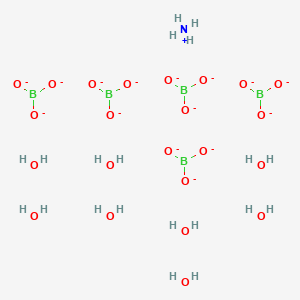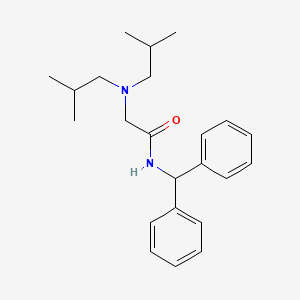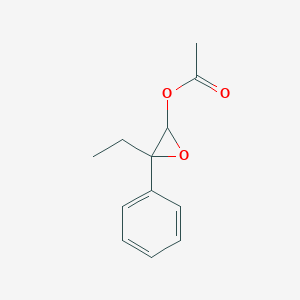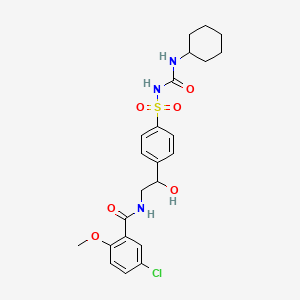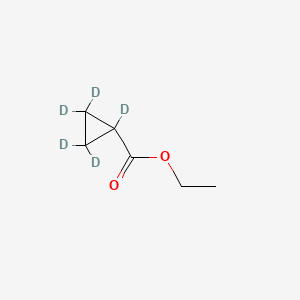
Ethyl Cyclopropylcarboxylate-d5 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Cyclopropylcarboxylate-d5 (Major) involves the deuteration of ethyl cyclopropylcarboxylate. The process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of Ethyl Cyclopropylcarboxylate-d5 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium .
化学反应分析
Types of Reactions
Ethyl Cyclopropylcarboxylate-d5 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid-d5.
Reduction: Ethyl cyclopropylmethanol-d5.
Substitution: Various substituted cyclopropylcarboxylates depending on the nucleophile used.
科学研究应用
Ethyl Cyclopropylcarboxylate-d5 (Major) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control and analytical testing
作用机制
The mechanism of action of Ethyl Cyclopropylcarboxylate-d5 (Major) primarily involves its role as a stable isotope-labeled compound. The incorporation of deuterium atoms allows researchers to trace the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
相似化合物的比较
Similar Compounds
Ethyl Cyclopropylcarboxylate: The non-deuterated version of the compound.
Cyclopropanecarboxylic Acid Ethyl Ester-d5: Another deuterated ester with similar properties.
Uniqueness
Ethyl Cyclopropylcarboxylate-d5 (Major) is unique due to its high level of deuterium incorporation, which provides enhanced stability and allows for more precise tracing in research applications. Its stable isotope labeling makes it particularly valuable in studies requiring detailed analysis of reaction mechanisms and metabolic pathways .
属性
分子式 |
C6H10O2 |
|---|---|
分子量 |
119.17 g/mol |
IUPAC 名称 |
ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D |
InChI 键 |
LDDOSDVZPSGLFZ-ZDGANNJSSA-N |
手性 SMILES |
[2H]C1(C(C1([2H])C(=O)OCC)([2H])[2H])[2H] |
规范 SMILES |
CCOC(=O)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


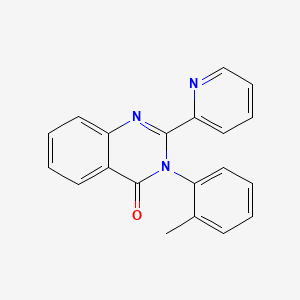
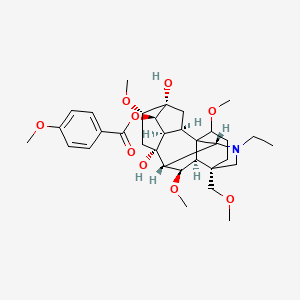
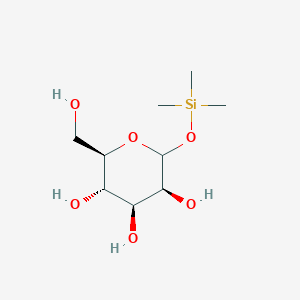
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
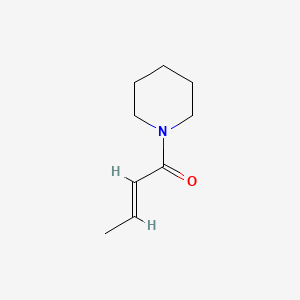
![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
